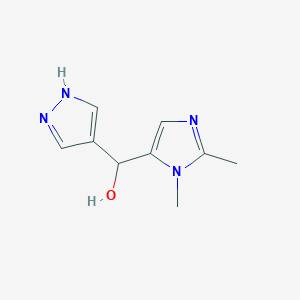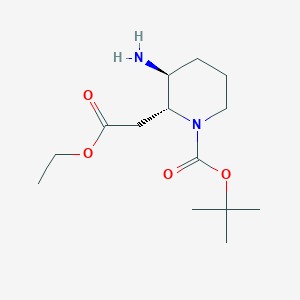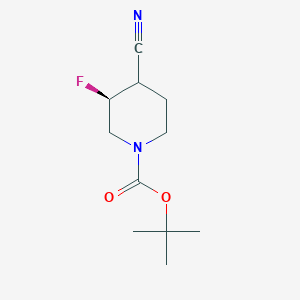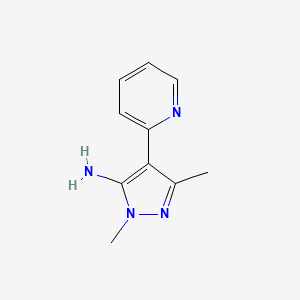
N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a benzyl group, a phenyl group, and a piperazine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride typically involves the reaction of benzyl chloride with 2-phenyl-2-(piperazin-1-yl)acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or phenyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Benzyl alcohol derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzyl or phenyl derivatives.
Applications De Recherche Scientifique
N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors in the body, leading to its observed effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-2-(piperazin-1-yl)acetamide
- N-Benzyl-2-(piperazin-1-yl)acetamide
- N-Phenyl-2-(piperidin-1-yl)acetamide
Uniqueness
What sets N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride apart from similar compounds is its unique combination of the benzyl and phenyl groups attached to the piperazine ring.
Propriétés
Numéro CAS |
1803561-02-5 |
|---|---|
Formule moléculaire |
C19H24ClN3O |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
N-benzyl-2-phenyl-2-piperazin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C19H23N3O.ClH/c23-19(21-15-16-7-3-1-4-8-16)18(17-9-5-2-6-10-17)22-13-11-20-12-14-22;/h1-10,18,20H,11-15H2,(H,21,23);1H |
Clé InChI |
GVOHUDLULWALNA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)




![2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13068795.png)





![(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13068820.png)

